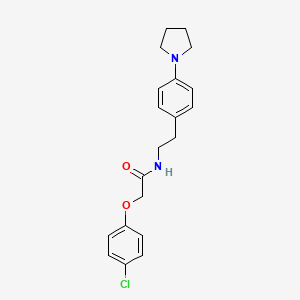
2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a useful research compound. Its molecular formula is C20H23ClN2O2 and its molecular weight is 358.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- Research indicates that derivatives similar to 2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide can be synthesized for various scientific purposes. For example, derivatives of 2-aminomethyloxazolo[5,4-b]pyridine were synthesized using a process involving nucleophilic substitution with various amines and a cyclic amide, showcasing the compound's versatility in chemical synthesis (Palamarchuk et al., 2019).
Potential Pesticide Development
- The compound and its derivatives have potential applications in the development of pesticides. Studies on N-derivatives of similar compounds have characterized them using X-ray powder diffraction, indicating their potential use as organic pesticides (Olszewska et al., 2011).
Photovoltaic Efficiency Modeling
- Some benzothiazolinone acetamide analogs, which are structurally related to this compound, have been studied for their photovoltaic efficiency. These studies involve spectroscopic and quantum mechanical studies, which might provide insights into the potential use of these compounds in dye-sensitized solar cells (Mary et al., 2020).
Corrosion Inhibition Research
- Research on similar acetamide derivatives has been conducted for corrosion inhibition. These compounds were tested in various mediums, indicating their potential as corrosion inhibitors, which could be relevant for the compound (Yıldırım & Cetin, 2008).
Crystallographic Analysis
- Studies involving crystallographic analysis of similar compounds can provide structural insights, which can be crucial in understanding the physical and chemical properties of these substances. This knowledge can be beneficial for designing and developing new materials and compounds (Narayana et al., 2016).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c21-17-5-9-19(10-6-17)25-15-20(24)22-12-11-16-3-7-18(8-4-16)23-13-1-2-14-23/h3-10H,1-2,11-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYJHSOJHRUJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
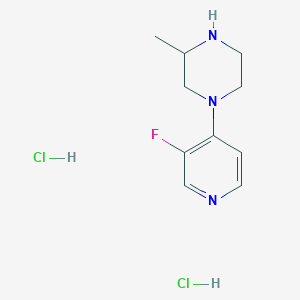
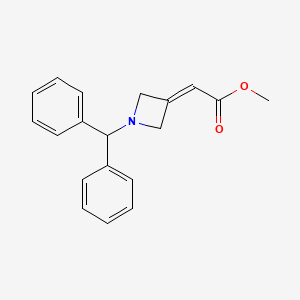
![2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2934931.png)
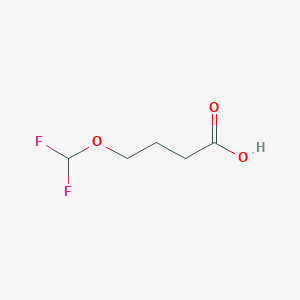
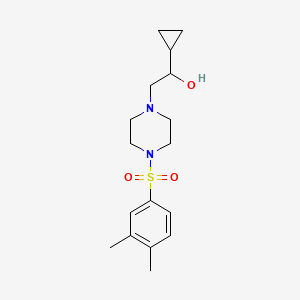
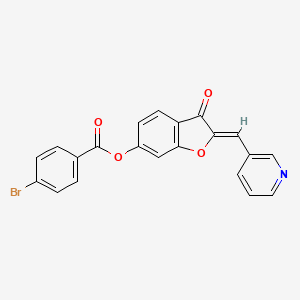

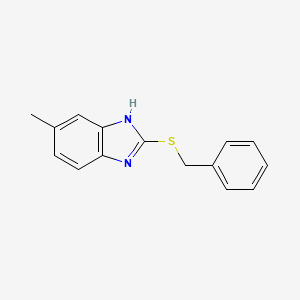
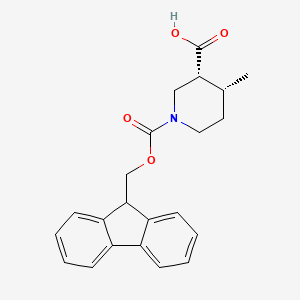

![2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene](/img/structure/B2934946.png)
![2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2934947.png)
![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2934948.png)
![4-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2934951.png)
